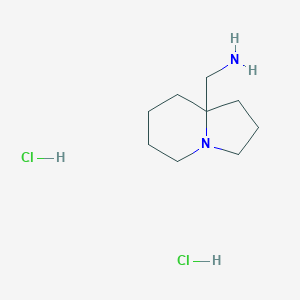![molecular formula C16H21N5O3S B2626890 2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide CAS No. 1902901-14-7](/img/structure/B2626890.png)
2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a series of chemical reactions starting from basic organic substrates. While specific synthetic routes may vary, common steps include:
Step 1: : The formation of the primary amide group via acylation reactions.
Step 2: : Introduction of the methylthio group using thiol-containing reagents under basic or catalytic conditions.
Step 3: : Formation of the benzotriazinone ring system, typically through cyclization reactions involving the corresponding amines and carboxylic acid derivatives.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using high-yielding and efficient catalytic processes. These methods often leverage specialized catalysts and optimized reaction conditions to enhance productivity while minimizing by-products.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions can convert the amide groups to their corresponding amines.
Substitution: : The methylthio group can participate in nucleophilic substitution reactions, allowing for functional group interconversions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: : From oxidation reactions.
Primary Amines: : From reduction reactions.
Substituted Derivatives: : Through various nucleophilic substitution pathways.
科学研究应用
In Chemistry
This compound serves as a useful intermediate in synthetic organic chemistry, aiding in the development of more complex molecules and potentially new materials with unique properties.
In Biology
It is utilized in biochemical studies to probe the role of specific molecular interactions in biological pathways, providing insights into cellular processes and molecular mechanisms.
In Medicine
Preliminary studies suggest that derivatives of this compound might exhibit pharmacological activities, making them potential candidates for drug development and therapeutic applications.
In Industry
作用机制
The mechanism of action for this compound, particularly in biological systems, involves its interaction with specific molecular targets, such as enzymes or receptors. The unique chemical structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects or biochemical insights.
相似化合物的比较
Unique Features
This compound stands out due to its combination of functional groups, which impart distinct chemical reactivity and biological activity compared to other related molecules.
Similar Compounds
N-acetyl-4-methylthioaniline: : Lacks the benzotriazinone ring but shares the methylthio and acetamido functionalities.
Benzotriazinone derivatives: : Compounds with similar ring systems but different substituents, offering varying degrees of chemical and biological properties.
Thioether-amide compounds: : These compounds also feature thiol and amide groups, providing similar reactivity profiles in synthetic and biological applications.
This detailed look into 2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide reveals its versatile nature and potential across several fields of study
属性
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-11(22)18-14(7-10-25-2)15(23)17-8-9-21-16(24)12-5-3-4-6-13(12)19-20-21/h3-6,14H,7-10H2,1-2H3,(H,17,23)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOBASFKASZBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NCCN1C(=O)C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
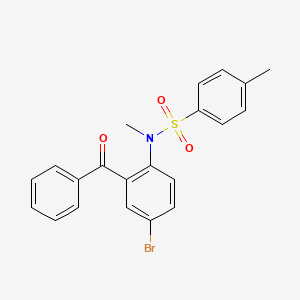
![6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2626811.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2626814.png)
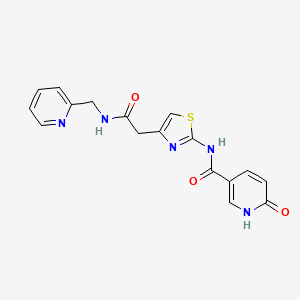
![5-((2,4-dioxopentan-3-yl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2626817.png)

![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2626821.png)
![(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2626822.png)
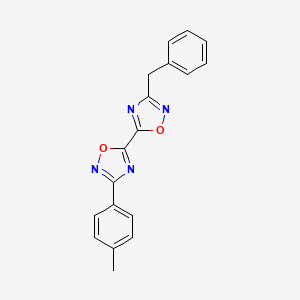
![7-Fluoro-1-(2-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626825.png)
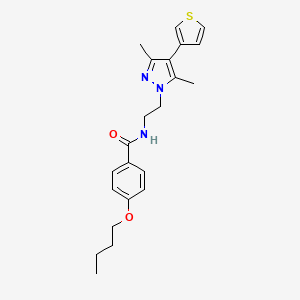
![1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B2626828.png)

